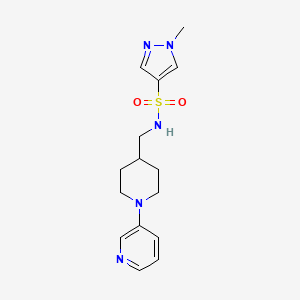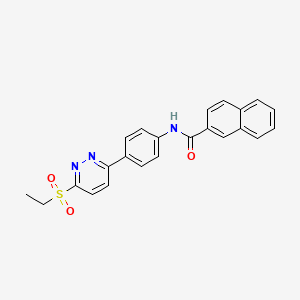
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide, also known as GSK-J4, is a small molecule inhibitor that selectively targets the histone demethylase, JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
Drug Development
This compound’s unique structure makes it a promising candidate for drug development. Pyridazine derivatives, such as this compound, have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biological Studies
The compound could be used in biological studies due to its diverse pharmacological activities . It could be used to study the mechanisms of these activities and contribute to our understanding of various biological processes.
Agrochemicals
Various pyridazinone derivatives are well known as agrochemicals . This compound, with its unique structure, could potentially be used in the development of new agrochemicals.
Antipyretics and Anti-inflammatory Drugs
Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretic and anti-inflammatory properties . This compound could potentially be used in the development of new antipyretic and anti-inflammatory drugs.
Propriétés
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-2-30(28,29)22-14-13-21(25-26-22)17-9-11-20(12-10-17)24-23(27)19-8-7-16-5-3-4-6-18(16)15-19/h3-15H,2H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYQQMMQIZJVRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)
![9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2413447.png)
![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)
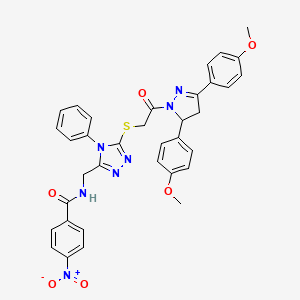
![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2413456.png)
![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2413457.png)
![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)

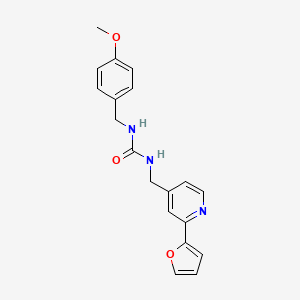
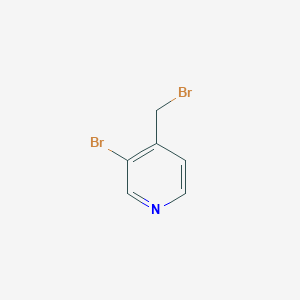

![N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2413466.png)
